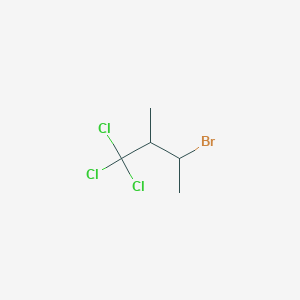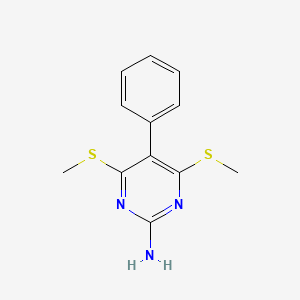
Hept-1-ene-3,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-1-ene-3,5-diyne is an organic compound characterized by the presence of both double and triple bonds within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-1-ene-3,5-diyne can be synthesized through various methods, including:
Ene-Yne Coupling: This method involves the coupling of an alkyne with an alkene under specific conditions, often using transition metal catalysts such as palladium or nickel.
Isomerization: This process can convert non-conjugated dienes into conjugated dienes, which can then be further modified to introduce triple bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Hept-1-ene-3,5-diyne undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Halogens, organometallic reagents.
Major Products:
Oxidation: Formation of epoxides, alcohols, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Hept-1-ene-3,5-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of Hept-1-ene-3,5-diyne involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds can interact with different molecular targets and pathways, leading to the formation of new compounds and materials. The reactivity of this compound is influenced by its electronic structure, which allows it to undergo addition, substitution, and polymerization reactions .
Comparison with Similar Compounds
Hept-1-ene: A similar compound with only a double bond, lacking the triple bonds present in Hept-1-ene-3,5-diyne.
Hept-3-yne: Contains a triple bond but lacks the conjugated diene structure.
Hex-1-en-5-yne: Another compound with both double and triple bonds but with a different carbon chain length.
Uniqueness: Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
6065-86-7 |
|---|---|
Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
hept-1-en-3,5-diyne |
InChI |
InChI=1S/C7H6/c1-3-5-7-6-4-2/h3H,1H2,2H3 |
InChI Key |
GDSWHFDAAUWLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


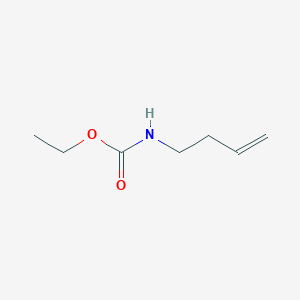
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
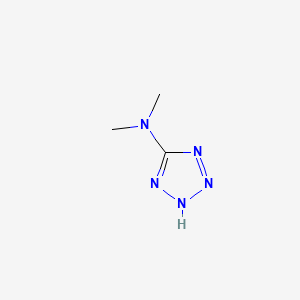
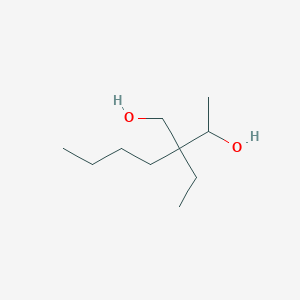

![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
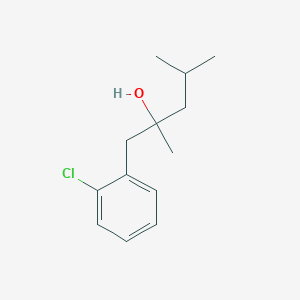
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)

